molecular formula C18H21ClN2O2 B2721327 N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(dimethylamino)benzamide CAS No. 1795455-39-8

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(dimethylamino)benzamide

Cat. No.: B2721327
CAS No.: 1795455-39-8
M. Wt: 332.83
InChI Key: LELSGFCZBZPRIQ-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(dimethylamino)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure with additional functional groups, including a chlorophenyl, methoxyethyl, and dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(dimethylamino)benzamide typically involves the condensation of 2-(2-chlorophenyl)-2-methoxyethylamine with 3-(dimethylamino)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(dimethylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(dimethylamino)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(dimethylamino)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(2-methoxyethoxy)benzamide
  • N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide

Uniqueness

The presence of the dimethylamino group, in particular, may enhance its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(dimethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-21(2)14-8-6-7-13(11-14)18(22)20-12-17(23-3)15-9-4-5-10-16(15)19/h4-11,17H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELSGFCZBZPRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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